molecular formula C13H18N2O4 B1300981 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid CAS No. 325970-23-8

7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid

Cat. No.: B1300981
CAS No.: 325970-23-8
M. Wt: 266.29 g/mol
InChI Key: LVCBUOAQGBKVRR-UHFFFAOYSA-N
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Description

7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid is an organic compound that belongs to the category of amino acids. It has a molecular formula of C13H18N2O4 and a molecular weight of 266.29 g/mol. This compound is used in proteomics research and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid typically involves the coupling of 5-hydroxy-pyridine-3-carboxylic acid with heptanoic acid through an amide bond formation. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents.

Chemical Reactions Analysis

Types of Reactions

7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid include:

  • 5-Hydroxy-pyridine-3-carboxylic acid
  • Heptanoic acid
  • Other amino acids with similar structures

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a pyridine ring with a hydroxyl group and a heptanoic acid chain. This structure imparts specific chemical and biological properties that make it valuable for research and potential therapeutic applications .

Properties

IUPAC Name

7-[(5-hydroxypyridine-3-carbonyl)amino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c16-11-7-10(8-14-9-11)13(19)15-6-4-2-1-3-5-12(17)18/h7-9,16H,1-6H2,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCBUOAQGBKVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(=O)NCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365101
Record name 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325970-23-8
Record name 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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